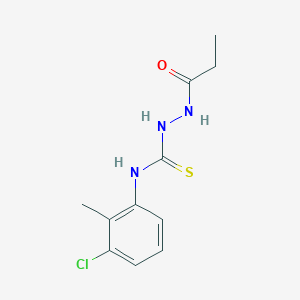

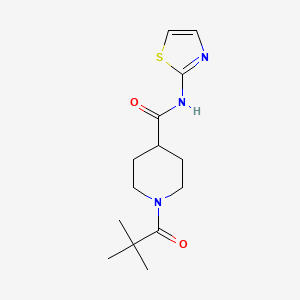

![molecular formula C21H20N2O2S3 B4579929 3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)

3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Descripción general

Descripción

The chemical compound of interest belongs to a class of compounds known for their heterocyclic frameworks, incorporating elements like sulfur and nitrogen within their structure. These compounds, including thiazolidinones and quinolines, are often explored for their potential pharmacological activities and unique chemical properties.

Synthesis Analysis

The synthesis of compounds similar to the one specified involves multi-step chemical reactions, often starting from basic heterocyclic scaffolds. For example, substituted thiazolidine-2,4-diones are synthesized via cyclization reactions and further functionalized to introduce various substituents, enhancing their biological activity and chemical stability (Gupta, Ghosh, & Chandra, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocycles, which contribute to their complex chemical behavior and interaction with biological molecules. X-ray crystallography and NMR spectroscopy are common methods used for structural analysis, providing insights into the arrangement of atoms and the configuration of substituents (Asiri et al., 2011).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including electrophilic substitutions, condensations, and cyclizations, which allow for the introduction of diverse functional groups. The reactivity is often influenced by the electron-rich heterocycles, which can interact with electrophiles or participate in nucleophilic substitutions (Fathalla, Čajan, & Pazdera, 2000).

Aplicaciones Científicas De Investigación

Antihyperglycemic Applications

Research on tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones, which share a structural resemblance, has shown notable in vivo antihyperglycemic activity. These compounds have been synthesized through a one-pot cyclocondensation involving related chemical precursors. Some derivatives exhibited significant improvement in oral glucose tolerance, comparable to reference drugs like metformin, highlighting their potential in managing diabetes (Deshmukh et al., 2017).

Electrochromic and Conducting Polymers

Studies on polymers incorporating benzoselenadiazole, quinoxaline, and thieno[3,2-b]thiophene units have explored their electrochemical properties for potential electrochromic applications. Novel polymers synthesized through Stille Coupling demonstrated promising electrochromic properties, including color changes and fast switching times, suitable for smart window technologies and electronic displays (Toksabay et al., 2014).

Antimicrobial Agents

A variety of thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. These studies indicate that certain thiazolidinone-based compounds exhibit potent antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2012).

Dopamine D1-selective Agonists

Substituted hexahydrobenzo[f]thieno[c]quinolines have been investigated for their affinity and selectivity for the dopamine D1-like receptor. These compounds have shown promising results as potent and selective D1 agonists with significant in vivo efficacy in models of Parkinson's disease, highlighting their potential therapeutic applications (Michaelides et al., 1997).

Propiedades

IUPAC Name |

(5Z)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S3/c24-19(22-11-3-7-15-6-1-2-9-17(15)22)10-4-12-23-20(25)18(28-21(23)26)14-16-8-5-13-27-16/h1-2,5-6,8-9,13-14H,3-4,7,10-12H2/b18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUKPSXQLXEAKX-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)C(=CC4=CC=CS4)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CCCN3C(=O)/C(=C/C4=CC=CS4)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-3-[4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

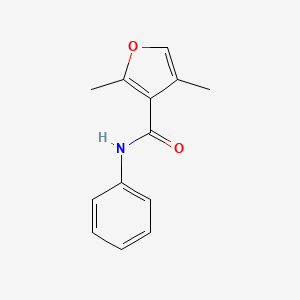

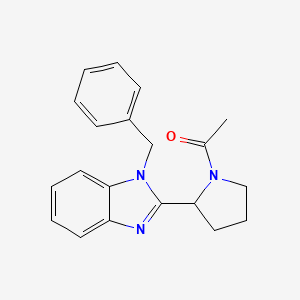

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

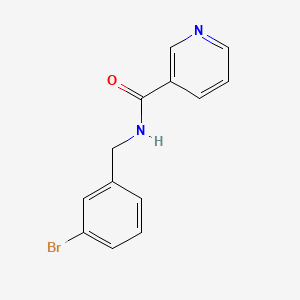

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

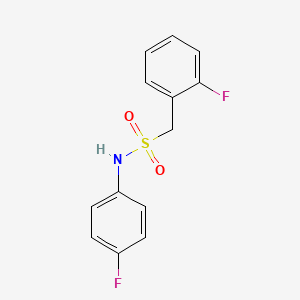

![N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

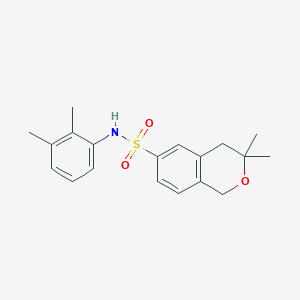

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)

![3,9-bis(1,3-benzodioxol-5-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B4579955.png)